

Application Notes and Protocols for DRB18 in Glucose Uptake Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DRB18 is a potent, synthetic small-molecule inhibitor of class I glucose transporters (GLUTs), demonstrating inhibitory activity against GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] As cancer cells often exhibit a heightened dependence on glucose for their metabolic needs, targeting glucose transport is a promising strategy in oncology research and drug development.[2][3] DRB18 acts by binding to the outward-open conformation of these transporters, thereby blocking glucose uptake.[1][2] This document provides detailed application notes and protocols for utilizing DRB18 in a glucose uptake assay with 2-deoxy-D-[3H]glucose, a common method to assess the efficacy of GLUT inhibitors.

Mechanism of Action

DRB18 functions as a pan-inhibitor of class I GLUTs, which are frequently overexpressed in various cancer types.[1][4] By obstructing these transporters, **DRB18** effectively curtails the supply of glucose to cancer cells. This disruption of glucose metabolism leads to a cascade of downstream effects, including the alteration of key metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle, ultimately impacting cellular energy production and biosynthetic processes.[2][3]

Data Presentation

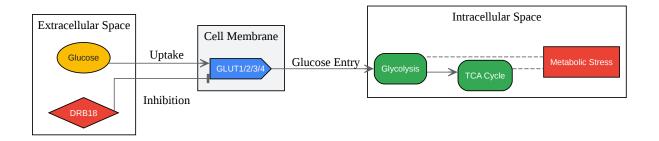


The inhibitory potency of **DRB18** has been quantified across different GLUT isoforms and cancer cell lines using the 2-deoxy-D-[3H]glucose uptake assay. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target	Cell Line	IC50 Value	Reference
GLUT1	HEK293	~0.9 μM	[2][5]
GLUT2	HEK293	~9 μM	[2][5]
GLUT3	HEK293	~1.5 μM	[2]
GLUT4	HEK293	~2.5 μM	[2]
A549	(NSCLC)	~3.6 μM	[2]
H1299	(NSCLC)	~1.9 µM	[2]
Hela	(Cervical Cancer)	~2.8 μM	[4]

Signaling Pathways and Experimental Workflow

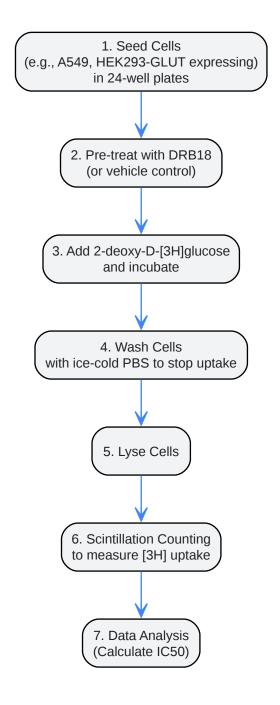
To visually represent the mechanism of **DRB18** and the experimental procedure, the following diagrams are provided.



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Caption: **DRB18** inhibits glucose uptake via GLUTs, disrupting glycolysis and the TCA cycle.





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Caption: Experimental workflow for the 2-deoxy-D-[3H]glucose uptake assay with DRB18.

Experimental Protocols 2-Deoxy-D-[3H]glucose Uptake Assay

This protocol is adapted from methodologies used to characterize **DRB18**'s inhibitory effects on glucose transport.[1][4][5]



Materials:

- Cell Lines: HEK293 cells individually expressing GLUT1, GLUT2, GLUT3, or GLUT4; or cancer cell lines (e.g., A549, H1299, Hela).
- DRB18: Prepare a stock solution in DMSO.
- 2-deoxy-D-[3H]glucose
- Krebs-Ringer-Phosphate (KRP) buffer: (128 mM NaCl, 5.2 mM KCl, 1.3 mM CaCl2, 2.6 mM MgSO4, 10 mM Na2HPO4, pH 7.4).
- Lysis Buffer: (e.g., 0.1 M NaOH, 0.1% SDS).
- Scintillation Fluid.
- 24-well cell culture plates.
- Polyethyleneimine (PEI) (for HEK293 cells).

Procedure:

- Cell Seeding:
 - For HEK293 cell lines, pre-treat the 24-well plates with 25 μg/ml Polyethyleneimine for 20 minutes. Aspirate the PEI solution and allow the plates to dry.[1]
 - Seed 50,000 cells per well and allow them to attach and grow overnight.[1] For some cancer cell lines, an initial seeding density of 40,000 cells per well may be appropriate.[5]
- Cell Preparation:
 - The following day, wash the cells twice with KRP buffer.
 - Add 225 μl of glucose-free KRP buffer to each well.[1]
- Inhibitor Treatment:
 - Add the desired concentrations of DRB18 (or DMSO as a vehicle control) to the wells.



- Incubate the cells for 30 minutes at 37°C.[1][6]
- Glucose Uptake:
 - Prepare a mixture of 2-deoxy-D-[3H]glucose (final concentration ~1 μCi/ml) and unlabeled
 2-deoxy-D-glucose (final concentration to reach a desired total substrate concentration,
 e.g., 100 μM).
 - Initiate glucose uptake by adding 25 μl of the radioactive glucose mixture to each well.
 - Incubate for a short period (e.g., 4-10 minutes) at 37°C. The timing should be within the linear range of uptake for the specific cell line.[1]
- · Termination of Uptake:
 - Rapidly wash the cells three times with ice-cold KRP buffer to stop the glucose uptake.
- Cell Lysis:
 - Add an appropriate volume of lysis buffer (e.g., 200-500 μl) to each well and incubate to ensure complete cell lysis.
- Scintillation Counting:
 - Transfer the cell lysates to scintillation vials.
 - Add scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Normalize the counts per minute (CPM) to the protein concentration of each well, if necessary.
 - Calculate the percentage of glucose uptake inhibition for each **DRB18** concentration relative to the vehicle control.
 - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DRB18 concentration and fitting the data to a dose-response curve.



Concluding Remarks

The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize **DRB18** in 2-deoxy-D-[3H]glucose uptake assays. Adherence to these detailed methodologies will enable the accurate assessment of **DRB18**'s inhibitory effects on glucose transport in various cellular contexts, contributing to a deeper understanding of its potential as a therapeutic agent.

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